REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[N:6][CH:7]=1.N([O-])=O.[Na+].[OH-].[Na+].[BrH:20]>O.S.[Cu]>[Br:20][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[N:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=NC1)CCCCN)C
|
Name
|
cuprous bromide
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper bronze
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S
|
Type
|
CUSTOM
|
Details
|
to stir at 5° to 8° C. for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitated copper salts were filtered off at intervals during the above procedure
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted at pH 11 with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)CCCCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |